

# In-Vitro Kinase Assay of Abrocitinib: A Technical Guide

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## Compound of Interest

Compound Name: *Abrocitinib (Standard)*

Cat. No.: *B560407*

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## Introduction

Abrocitinib is an oral, small-molecule, selective inhibitor of Janus kinase 1 (JAK1).<sup>[1]</sup> The JAK-STAT signaling pathway is a critical intracellular cascade that mediates the effects of numerous cytokines and growth factors involved in inflammation and immune responses.<sup>[1]</sup> By selectively targeting JAK1, Abrocitinib modulates the signaling of pro-inflammatory cytokines implicated in the pathophysiology of immune-mediated inflammatory diseases.<sup>[1][2]</sup> Understanding the in-vitro kinase activity and selectivity of Abrocitinib is fundamental to elucidating its mechanism of action and therapeutic potential.

This technical guide provides an in-depth overview of the in-vitro kinase assay for Abrocitinib, including detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflow.

## Abrocitinib Kinase Inhibitory Activity

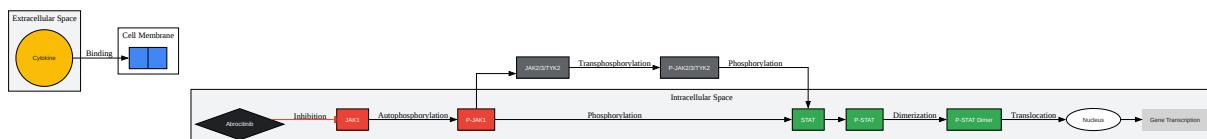
The inhibitory potency of Abrocitinib against the four members of the JAK family was determined using in-vitro cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values are indicative of greater potency.

Kinase	IC50 (nM)	Selectivity over JAK1 (fold)
JAK1	29	1
JAK2	803	28
JAK3	>10,000	>340
TYK2	1250	43

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Abrocitinib exerts its therapeutic effect by inhibiting JAK1, thereby interrupting this signaling cascade.



[Click to download full resolution via product page](#)**Figure 1:** Simplified JAK-STAT Signaling Pathway and the inhibitory action of Abrocitinib.

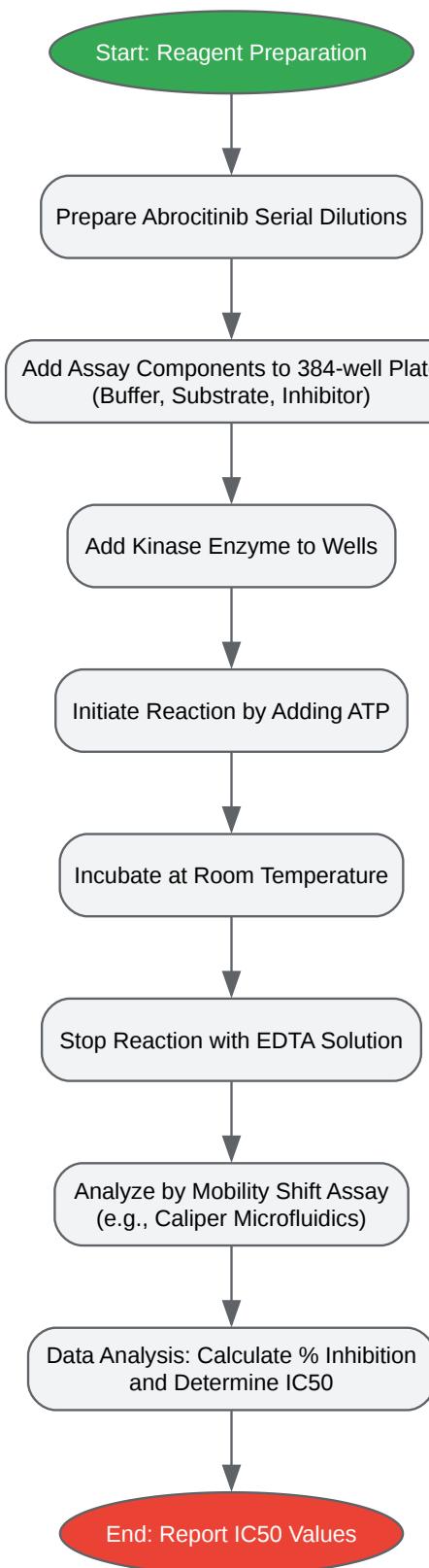
## Experimental Protocols

The following is a detailed methodology for an in-vitro kinase assay to determine the IC50 values of Abrocitinib against JAK family kinases, based on a mobility shift assay format.

### 1. Materials and Reagents

- Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.
- Substrates:
  - IRStide (5FAM-KKSRGDYMTMQID) for JAK1 and TYK2 assays.[4]
  - JAKtide (FITC-KGGEEEEYFELVKK) for JAK2 and JAK3 assays.[4]
- Inhibitor: Abrocitinib, dissolved in 100% DMSO to create a stock solution.
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20.[4]
- ATP: Adenosine triphosphate, prepared as a stock solution in water.
- Stop Solution: 10 mM EDTA, 0.1% Coating Reagent, 100 mM HEPES (pH 7.4).[4]
- Plates: 384-well assay plates.

### 2. Experimental Workflow



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